3-Amino-4-methoxybenzenesulfonamide
Overview
Description
3-Amino-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-Amino-4-methoxybenzenesulfonamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin by binding to the colchicine site of tubulin . This binding inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . The compound’s interaction with tubulin leads to a dose-dependent increase in the percentage of mitotic cells, paralleling a decrease in cell proliferation .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , specifically the mitotic phase . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, preventing cells from completing mitosis and thus halting cell division .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to a decrease in cell proliferation . This makes it a potential candidate for antitumor therapy, as it can halt the rapid cell division characteristic of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-amino-4-methoxybenzenesulfonamide typically involves the reduction of 3-nitro-4-methoxybenzenesulfonamide. The nitro compound can be synthesized by nitration of 4-methoxybenzenesulfonamide, followed by catalytic hydrogenation or chemical reduction using agents such as iron or zinc in acidic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the amino compound from nitro precursors.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3-Amino-4-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
- 4-Amino-3-methoxybenzenesulfonamide
- 3-Amino-4-methylbenzenesulfonamide
- 3-Amino-N-butyl-4-methoxybenzenesulfonamide
Comparison: 3-Amino-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
3-amino-4-methoxybenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOQOWGIUVRAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064530 | |
Record name | Benzenesulfonamide, 3-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-08-6 | |
Record name | 3-Amino-4-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6973-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 3-amino-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-methoxybenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 3-amino-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-methoxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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